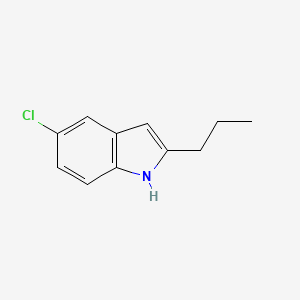
5-Chloro-2-propyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 5-chlorophenylhydrazine and a suitable propyl ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment with optimized conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Chloro-2-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-indole: Lacks the propyl group at the 2-position.
2-Propyl-1H-indole: Lacks the chlorine atom at the 5-position.
5-Bromo-2-propyl-1H-indole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-2-propyl-1H-indole is unique due to the combined presence of the chlorine atom at the 5-position and the propyl group at the 2-position. This combination enhances its chemical reactivity and potential biological activities compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H12ClN |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
5-chloro-2-propyl-1H-indole |
InChI |
InChI=1S/C11H12ClN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3H2,1H3 |
Clé InChI |
WYZMWTGGGQNRKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(N1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
![(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
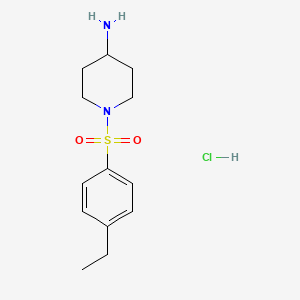
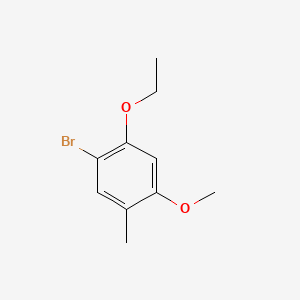
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
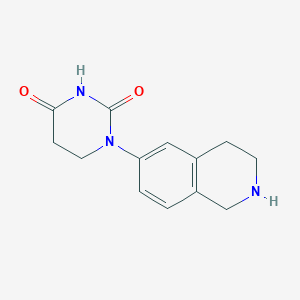

![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
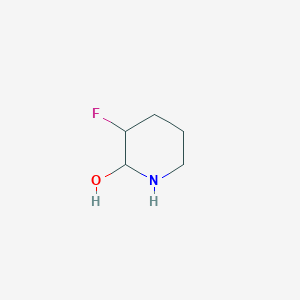
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
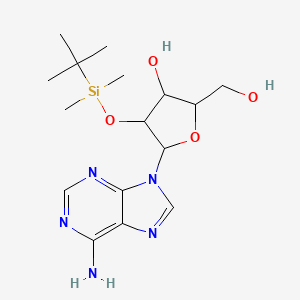
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
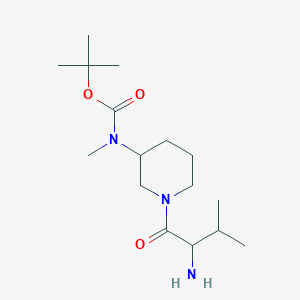
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
